molecular formula C21H28ClNO3 B12413048 Propafenone-d5 (hydrochloride)(Ethyl)

Propafenone-d5 (hydrochloride)(Ethyl)

Cat. No.: B12413048
M. Wt: 382.9 g/mol
InChI Key: XWIHRGFIPXWGEF-LUIAAVAXSA-N
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Description

Propafenone-d5 (hydrochloride)(Ethyl) is a deuterium-labeled derivative of propafenone hydrochloride. Propafenone is a class 1C antiarrhythmic agent used to manage atrial and ventricular arrhythmias. The deuterium labeling in Propafenone-d5 enhances its stability and allows for more precise pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propafenone-d5 (hydrochloride)(Ethyl) involves the incorporation of deuterium atoms into the propafenone molecule. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. The general synthetic route includes:

    Starting Material: Propafenone.

    Deuteration: Introduction of deuterium atoms using deuterated reagents.

    Hydrochloride Formation: Conversion to the hydrochloride salt form.

Industrial Production Methods

Industrial production of Propafenone-d5 (hydrochloride)(Ethyl) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale deuteration of propafenone.

    Purification: Use of chromatographic techniques to purify the compound.

    Formulation: Conversion to the hydrochloride salt and formulation into the desired product form.

Chemical Reactions Analysis

Types of Reactions

Propafenone-d5 (hydrochloride)(Ethyl) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Propafenone-d5, which can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry.

Scientific Research Applications

Propafenone-d5 (hydrochloride)(Ethyl) has several scientific research applications:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of propafenone.

    Drug Development: Helps in the development of new antiarrhythmic drugs.

    Clinical Research: Used in clinical trials to understand the drug’s behavior in the human body.

    Analytical Chemistry: Employed as a reference standard in analytical methods.

Mechanism of Action

Propafenone-d5 (hydrochloride)(Ethyl) exerts its effects by blocking sodium channels in cardiac cells, reducing excitability and stabilizing the myocardial membrane. This action helps to manage arrhythmias by slowing the influx of sodium ions, which decreases the excitability of cardiac cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propafenone-d5 (hydrochloride)(Ethyl) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts.

Properties

Molecular Formula

C21H28ClNO3

Molecular Weight

382.9 g/mol

IUPAC Name

1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2;

InChI Key

XWIHRGFIPXWGEF-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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